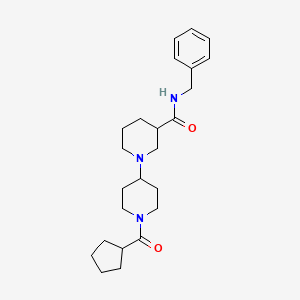
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to modulate the activity of ion channels and receptors involved in neuronal signaling, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro. In animal models of neurodegenerative diseases, 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve cognitive function and protect neurons from oxidative stress.
实验室实验的优点和局限性
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to penetrate the blood-brain barrier. However, 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
未来方向
There are several future directions for 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide research, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its precise mechanism of action. Additionally, the use of 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide as a tool compound for studying the role of pro-inflammatory cytokines and neuronal signaling in disease pathogenesis may also be explored.
合成方法
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzoic acid with piperidine and phenylsulfonyl chloride, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 2-methoxy-5-aminobenzoic acid with piperidine and phenylsulfonyl chloride, followed by acylation with acetic anhydride.
科学研究应用
2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-tumor agent, and a neuroprotective agent. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. 2-methoxy-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-methoxy-N-phenyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-11-10-16(26(23,24)21-12-6-3-7-13-21)14-17(18)19(22)20-15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDLUJPDPECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5963529.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![N-cyclopropyl-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5963557.png)

![4-isobutyl-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5963571.png)
![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5963598.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5963603.png)

![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5963633.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)